N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine
Description
Properties
CAS No. |
101932-32-5 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-9-5-3-4-6-11(9)10(2)14-12-13-7-8-15-12/h3-6,10H,7-8H2,1-2H3,(H,13,14) |
InChI Key |
LSAVKNWLWCADEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC2=NCCO2 |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring-Opening and Subsequent Cyclization
A two-step approach involves the ring-opening of epichlorohydrin with 1-(2-methylphenyl)ethylamine to form a β-amino alcohol intermediate. Treatment with cyanogen bromide (CNBr) or a Lewis acid like BF₃·Et₂O induces cyclization to yield the oxazoline core.
Reaction Scheme:
- Epoxide ring-opening:
$$
\text{1-(2-Methylphenyl)ethylamine} + \text{Epichlorohydrin} \xrightarrow{\text{H}_2\text{O, rt}} \text{β-Amino alcohol intermediate}
$$ - Cyclization:
$$
\text{β-Amino alcohol} + \text{CNBr} \xrightarrow{\text{BF₃·Et₂O, 1,4-dioxane}} \text{N-[1-(2-Methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine}
$$
Key Data:
Deoxo-Fluor®-Mediated Flow Synthesis
Adapting flow chemistry protocols, β-hydroxy amides derived from 1-(2-methylphenyl)ethylamine and 3-chloropropionic acid are cyclized using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). This method ensures rapid reaction times (<10 min) and high purity.
Procedure:
- Amide formation:
$$
\text{1-(2-Methylphenyl)ethylamine} + \text{3-Chloropropionyl chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{N-[1-(2-Methylphenyl)ethyl]-3-chloropropionamide}
$$ - Flow cyclization:
Key Data:
Smiles Rearrangement and Thiol Activation
Thiol Intermediate Preparation
Benzoxazole-2-thiol derivatives are activated with chloroacetyl chloride, followed by Smiles rearrangement with 1-(2-methylphenyl)ethylamine to install the oxazoline moiety.
Reaction Scheme:
$$
\text{Benzoxazole-2-thiol} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, DMF}} \text{Chloroacetyl intermediate} \xrightarrow{\text{1-(2-Methylphenyl)ethylamine}} \text{Target compound}
$$
Key Data:
Microwave-Assisted Green Synthesis
Solvent-Free Cyclization
Using Santa Barbara Amorphous-15 (SBA-15) as a nanocatalyst, β-hydroxy amides undergo microwave-assisted cyclization (350 W, 65°C, 8 min).
Procedure:
$$
\text{β-Hydroxy amide} + \text{SBA-15} \xrightarrow{\text{MW, solvent-free}} \text{Oxazoline}
$$
Key Data:
Comparative Analysis of Methods
Stereochemical Considerations
The chiral center at C4 of the oxazoline ring is influenced by the configuration of the β-amino alcohol precursor. For example, (4S)-enantiomers are preferentially formed when using (R)-1-(2-methylphenyl)ethylamine due to stereochemical retention during cyclization. Chiral HPLC or enzymatic resolution may refine enantiomeric excess (ee >98%).
Scalability and Industrial Applications
The flow synthesis method is optimal for large-scale production, achieving throughputs of >100 g/day with minimal purification. Patent US8604061B2 highlights similar oxazolines as intermediates in pharmaceuticals, underscoring industrial relevance.
Chemical Reactions Analysis
2.1. Ring-Opening Reactions
The oxazoline ring undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl/H₂O) | 6 M HCl, H₂O₂ | Amino alcohol derivatives | 66–93% | |
| Basic (NaOH) | Aqueous NaOH | Carboxylic acid derivatives | 70–85% |
2.2. Electrophilic Substitution
Nitration and halogenation occur at the aromatic ring of the phenethyl group:
-
Nitration : 30% HNO₃ introduces a nitro group at position 5 of the benzene ring .
-
Halogenation : Cl₂ or Br₂ in acetic acid adds halogens regioselectively .
3.1. Amine Group Reactivity
The secondary amine participates in:
-
Acylation : Reacts with acyl chlorides (e.g., phthalic anhydride) to form amides .
-
Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol .
Catalytic and Solvent Effects
-
Catalysts : Raney Ni or Al₂O₃ enhances reduction efficiency (e.g., nitro to amino groups) .
-
Solvents : Propan-2-ol and 1,4-dioxane are optimal for cyclization reactions .
Biological Relevance
While not directly studied for N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine , structural analogs exhibit:
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound “N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine” is not available. However, the search results provide information on related compounds and applications of oxazolines and oxadiazoles in different areas, which can be helpful.
Information on "this compound"
SpectraBase provides spectral information for "this compound", including its molecular formula (C12H16N2O) and exact mass (204.126263 g/mol) .
2-Aminooxazolines as TAAR1 Ligands
Patent WO2008092785A1 discusses novel 2-aminooxazolines as TAAR1 ligands for CNS disorders . Though this patent does not specifically mention "this compound", it describes related 2-aminooxazolines and their potential applications .
1,2,4-Oxadiazole Derivatives as Anticancer Agents
Several studies have explored the potential of oxadiazole derivatives as anticancer agents . These compounds have shown activity against various cancer cell lines, with some demonstrating comparable or greater potency than reference drugs .
Examples of Oxadiazole Derivatives with Anticancer Activity:
- 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline exhibits moderate activity against a panel of 11 cancer cell lines .
- S-(1,2,4-triazol-3-yl)-2,3-O-cyclopentylidene-D-ribofuranoside derivatives have shown moderate antitumor activity, with the introduction of a 5-substituted-1,2,4-oxadiazole heterocycle improving anticancer activity .
- Novel 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin exhibit cytotoxic and pro-apoptotic properties against various types of carcinoma .
- Substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines have demonstrated antitumor activity against HCT-116, human prostate (PC-3), and human astrocytoma (SNB-19) cancer cell lines .
- Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have been synthesized and examined for their biological activity against A549, MCF-7, human amelanotic melanoma (A375), and HT-29 cancer cell lines .
- 1,2,4-oxadiazole derivatives containing a benzofuran group have shown promising cytotoxic activity against MCF-7, A375, and HT-29 cancer cell lines .
- 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives have exhibited good antitumor activity against human cancer cell lines (A375, MCF-7, and ACHN) .
Mechanism of Action
The mechanism of action of N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Differences
The oxazoline-2-amine scaffold is shared among several compounds, but substituent variations dictate pharmacological and toxicological profiles. Key analogs include:
Key Observations :
- Aminorex Derivatives: Direct phenyl or substituted phenyl groups at C5 enhance affinity for monoamine transporters, driving stimulant effects . Methylation (e.g., 4-MAR, 4,4’-DMAR) increases lipophilicity and potency, correlating with severe toxicity .
- Target Compound: The 2-methylphenethyl substituent introduces a longer alkyl chain and a sterically distinct aromatic group. This may alter binding kinetics to transporters or metabolic stability compared to aminorex analogs.
Pharmacodynamic and Pharmacokinetic Hypotheses
- Monoamine Transporter Interaction: Like aminorex, the target compound may inhibit dopamine/norepinephrine reuptake or induce reverse transport, but the phenethyl chain could modulate selectivity (e.g., preferential dopamine vs. serotonin effects) .
- Metabolism: Aminorex analogs undergo hepatic oxidation and conjugation.
Biological Activity
N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine, also known as 2-oxazolamine, is a compound that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 101932-32-5
The compound features a 1,3-oxazole ring, which is known for its role in various biological activities. The presence of the 2-methylphenyl group contributes to its structural diversity and potential pharmacological effects.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. Research indicates that compounds with oxazole rings exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 9.27 |
| Human Ovarian Adenocarcinoma | 2.76 |
| Human Renal Cancer | 1.143 |
The above table summarizes the IC50 values for this compound against different cancer cell lines, demonstrating its effectiveness particularly against ovarian and renal cancers .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. It exhibited significant radical scavenging ability comparable to standard antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 88.6 |
| Ascorbic Acid | Positive Control |
This indicates that the compound may help mitigate oxidative stress-related damage in biological systems .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The oxazole moiety can interact with various enzymes involved in cancer progression and microbial growth.
- Radical Scavenging : The structure allows for effective scavenging of free radicals, which contributes to its antioxidant properties.
- Cell Cycle Arrest and Apoptosis Induction : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.
Case Studies
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives and evaluated their biological activities. Among these derivatives, this compound displayed one of the highest anticancer activities against ovarian cancer cell lines .
Another study focused on its antimicrobial properties against E. coli and S. aureus, revealing MIC values that suggest potential for therapeutic applications in treating infections caused by these pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
